2-(Isopropylsulfonyl)ethanol

Descripción general

Descripción

The compound 2-(Isopropylsulfonyl)ethanol is not directly studied in the provided papers. However, related compounds and their interactions with isopropyl groups and ethanol structures are discussed. For instance, isopropyl alcohol (IPA) is mentioned as a solvent in the synthesis of silicone–urea copolymers, indicating its utility in polymer chemistry . Additionally, the interaction of chlorosulfonyl isocyanate with allylic ethers to produce unsaturated aromatic 1,2-amino alcohols suggests potential reactivity of sulfonyl-containing compounds . The thermophysical properties of 2-isopropoxy ethanol and its mixtures with other alcohols have been studied, providing insights into the behavior of isopropyl and ethanol groups in liquid mixtures . Lastly, the enthalpic interactions of 2-(isopropylamino)ethanol in water have been measured, which could be relevant to understanding the behavior of similar isopropyl and ethanol-containing compounds .

Synthesis Analysis

The synthesis of related compounds involves the use of isopropyl alcohol as a solvent for creating high molecular weight silicone–urea copolymers, demonstrating the low reactivity of IPA with bis(4-isocyanatocyclohexyl)methane (HMDI) at room temperature . The regioselective and diastereoselective allylic amination using chlorosulfonyl isocyanate also provides a method for synthesizing unsaturated aromatic 1,2-amino alcohols, which could be analogous to the synthesis of sulfonyl-containing ethanol derivatives .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-isopropoxy ethanol, has been studied using FT-IR and NMR spectroscopy. These techniques help in understanding the interactions and structural variations within the molecules, especially the –OH interactions in binary mixtures .

Chemical Reactions Analysis

The chemical reactions involving isopropyl and ethanol structures are diverse. For example, the preparation of silicone–urea copolymers involves reactions between HMDI and polydimethylsiloxane oligomers in the presence of IPA . The allylic amination reaction to produce unsaturated aromatic 1,2-amino alcohols showcases the potential for isopropyl and ethanol groups to participate in complex chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2-(Isopropylsulfonyl)ethanol have been extensively studied. The thermophysical properties of 2-isopropoxy ethanol and its mixtures with other alcohols, such as densities, speeds of sound, viscosities, and excess molar volumes, provide a comprehensive understanding of the molecular interactions and sensitivities towards intermolecular interactions in liquid mixtures . The excess partial molar enthalpies of 2-(isopropylamino)ethanol in water-rich regions also shed light on the enthalpic interactions and molecular behavior of such compounds .

Aplicaciones Científicas De Investigación

-

- Isopropyl alcohol is used as a solvent in pharmaceutical manufacturing .

- It’s used in the preparation of various galenical preparations, and its properties were compared with those of ethyl alcohol .

- The study involved the preparation of ten galenical preparations with both ethyl alcohol and isopropyl alcohol, and a comparison of the specific gravity, pH, color, odor, taste, changes on standing, and total extractive of the preparations .

-

- Ethanol or isopropyl alcohol are the active ingredients in alcohol-based hand sanitizers (ABHS) .

- A gas chromatography-mass spectrometry (GC-MS)-based analytical method was developed to simultaneously identify and quantify ethanol or isopropyl alcohol in ABHS, with simultaneous determination of methanol as an impurity .

- The method was validated for liquid and gel ABHSs, covering the specificity, linearity and range, accuracy, and precisions .

- The method was successfully applied to 69 ABHS samples, where 14 contained insufficient amounts of the active ingredient .

-

- The word “alcohol” in alcoholic drinks refers to ethanol (CH3CH2OH) .

- Ethanol is usually sold as industrial methylated spirits, which is ethanol with a small quantity of methanol and possibly some color added .

- Because methanol is poisonous, industrial methylated spirits are unfit to drink, allowing purchasers to avoid the high taxes levied on alcoholic drinks .

-

- Ethanol burns to produce carbon dioxide and water, and can be used as a fuel in its own right or in mixtures with petrol (gasoline) .

- “Gasohol” is a petrol/ethanol mixture containing approximately 10–20% ethanol .

- Because ethanol can be produced by fermentation, this is a useful method for countries without an oil industry to reduce the amount of petrol imports .

-

Safety Evaluation of Topical Applications of Ethanol

- Ethanol is widely used in all kinds of products with direct exposure to the human skin (e.g. medicinal products like hand disinfectants in occupational settings, cosmetics like hairsprays or mouthwashes, pharmaceutical preparations, and many household products) .

- There are concerns about the safety of such topical applications of the alcohol, especially its carcinogenic effects .

-

Separation of the Mixture 2-Propanol

- Advanced processes, which are alternatives to ordinary distillation, are essential to dehydrate azeotropic alcoholic mixtures for biofuel production .

- This work focuses on the analysis of heterogeneous azeotropic distillation for the separation of a 2-propanol + water mixture in order to recover the alcohol with a sufficiently low water content .

Propiedades

IUPAC Name |

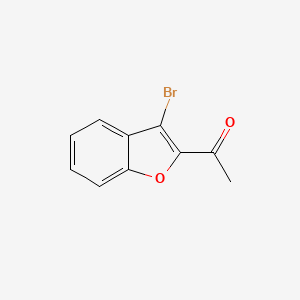

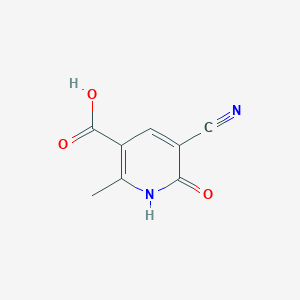

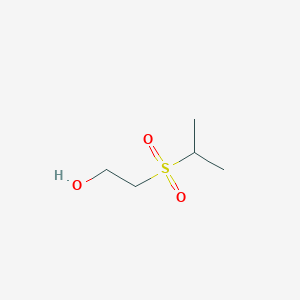

2-propan-2-ylsulfonylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-5(2)9(7,8)4-3-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNMEPBMNZFWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isopropylsulfonyl)ethanol | |

CAS RN |

98288-49-4 | |

| Record name | 2-[(1-Methylethyl)sulfonyl]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98288-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.